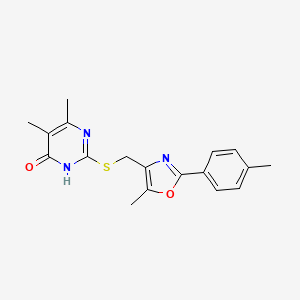

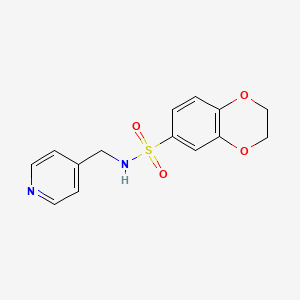

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one, also known as 5-BPPM, is a heterocyclic compound with a pyrazinone ring, an alkyl group, and a bromine atom. It has been studied extensively in the scientific community due to its unique properties and potential applications in various areas of research.

Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one is involved in the synthesis of various heterocyclic compounds, showing significant versatility in chemical reactions. For instance, it has been used in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, demonstrating a wide span of redox and emission properties, which are crucial for the development of organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008). Furthermore, its derivatives have been explored for their photophysical properties, such as photoinduced tautomerization, offering insights into the excited-state processes of these compounds (Vetokhina et al., 2012).

Antiproliferative Agents

In the search for new antiproliferative agents, 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that certain compounds exhibited maximum cytotoxic effect against breast cancer and leukemic cells, highlighting their potential as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2017).

Molecular Switches and Communication

This chemical also plays a role in the development of molecular switches and communication systems. Studies have shown that dinuclear ruthenium polypyridyl complexes based on bridging ligands derived from 5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one can act as proton-driven three-way molecular switches. These switches can be read by electrochemical or luminescence techniques, indicating their potential applications in molecular electronics (Di Pietro et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, thereby disrupting the fgfr signaling pathway . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The FGFR signaling pathway is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

Fgfr inhibitors generally result in the inhibition of cell proliferation and induction of apoptosis .

Propriétés

IUPAC Name |

5-bromo-1-(pyridin-2-ylmethyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-3-1-2-4-12-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUGBZREKDVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(N=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(pyridin-2-ylmethyl)pyrazin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)

![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B2860855.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)